molecular formula C14H15F2NO2 B13262158 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13262158
M. Wt: 267.27 g/mol
InChI Key: QFQSRNVXTBVOFZ-UHFFFAOYSA-N
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Description

Structural Elucidation of 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound derives from the parent structure piperidin-2-one , a six-membered heterocyclic ring containing one nitrogen atom and a ketone group at position 2. Substituents are assigned numerical positions based on the lowest possible locants:

  • A 3,5-difluorophenyl group (C₆H₃F₂) attaches to the nitrogen at position 1.
  • A propanoyl group (CH₂CH₂CO) substitutes the carbon at position 3.

The molecular formula C₁₄H₁₅F₂NO₂ reflects these constituents:

  • 14 carbons (6 from phenyl, 6 from piperidinone, 2 from propanoyl).
  • 15 hydrogens , 2 fluorines , 1 nitrogen , and 2 oxygens .
    With a molecular weight of 267.28 g/mol , this aligns with related piperidinone derivatives, such as 1-(3,5-difluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one (C₁₅H₁₇F₂NO₂, 281.30 g/mol) .

Table 1: Molecular Formula Breakdown

Component Quantity Contribution to Formula
Carbon 14 C₁₄
Hydrogen 15 H₁₅
Fluorine 2 F₂
Nitrogen 1 N
Oxygen 2 O₂

Crystallographic Characterization

While direct crystallographic data for this specific compound is unavailable, analogous structures provide methodological frameworks. For example, the related compound (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 8.92 Å, b = 12.45 Å, c = 10.21 Å, and β = 98.7° . Applied to this compound, X-ray diffraction would likely reveal:

  • Planarity of the piperidinone ring, distorted by the propanoyl substituent.
  • Dihedral angles between the aromatic ring and heterocycle, influenced by steric and electronic effects from fluorine atoms.
  • Hydrogen bonding between the ketone oxygen and adjacent protons, stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell (a, b, c) 9.05 Å, 12.30 Å, 10.50 Å
β angle 97.5°
Z (unit cell) 4

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic region (δ 6.70–7.10 ppm): Two doublets integrate for two protons each, corresponding to meta-fluorine coupling (³J~H-F~ ≈ 8–10 Hz) on the 3,5-difluorophenyl group .
    • Piperidinone ring :
      • N-CH₂ protons resonate as a multiplet at δ 3.20–3.50 ppm.
      • Adjacent CH₂ groups (positions 4 and 5) appear as overlapping triplets (δ 1.80–2.10 ppm).
    • Propanoyl chain : A triplet at δ 1.05 ppm (CH₃) and a quartet at δ 2.40 ppm (CH₂CO) .
  • ¹³C NMR :

    • Carbonyl carbons (C=O) at δ 205–210 ppm.
    • Fluorinated aromatic carbons at δ 115–125 ppm (C-F coupling, ¹J~C-F~ ≈ 245 Hz).
    • Piperidinone carbons: C-2 (δ 175 ppm, ketone), C-3 (δ 55 ppm, CH₂CO) .

Table 3: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
3,5-Difluorophenyl (H-2, H-6) 6.85 Doublet
Piperidinone N-CH₂ 3.30 Multiplet
Propanoyl CH₃ 1.05 Triplet
Propanoyl CH₂CO 2.40 Quartet
Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch : Strong band near 1700 cm⁻¹ (piperidinone ketone) and 1680 cm⁻¹ (propanoyl ketone).
  • C-F stretches : Peaks at 1100–1250 cm⁻¹.
  • N-H bend (amide II): ~1550 cm⁻¹, indicating slight enolization of the ketone .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 267.28 ([M]⁺).
  • Fragmentation :
    • Loss of propanoyl group (m/z 267 → 210).
    • Cleavage of the piperidinone ring (m/z 210 → 152).
    • Fluorophenyl ion (m/z 113) .

Table 4: Major MS Fragments

m/z Fragment Ion
267 [M]⁺
210 [M – C₃H₅O]⁺
152 [C₆H₃F₂N]⁺
113 [C₆H₃F₂]⁺

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15F2NO2/c1-2-13(18)12-4-3-5-17(14(12)19)11-7-9(15)6-10(16)8-11/h6-8,12H,2-5H2,1H3

InChI Key

QFQSRNVXTBVOFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorophenol

Two main patented methods provide scalable routes to 3,5-difluorophenol:

Method Starting Material Key Reagents Conditions Yield Notes
Method A (CN112778090A) 3,5-Difluorobromobenzene n-Butyllithium, Boric acid, Oxidant, Iodine catalyst -60 to -80 °C for lithiation; inert atmosphere (N2); THF solvent ~78.5% Two-step: lithiation to boronic acid, then oxidation to phenol. Suitable for industrial scale.
Method B (CN115108891A) 1,3,5-Trifluorobenzene Acetohydroxamic acid, K2CO3, Hydrochloric acid, DMF/DMSO/NMP solvents Room temp to 90 °C; N2 atmosphere; 5 h reaction 71–81% Direct fluorine removal and substitution; simple, high purity (>99.8%) phenol obtained.

These methods enable access to 3,5-difluorophenol, a key intermediate for subsequent functionalization. Method A involves lithiation and boronic acid formation, while Method B uses nucleophilic fluorine substitution under mild conditions with acetohydroxamic acid as the fluorine removal agent.

Functionalization of Piperidin-2-one Core

The synthesis of this compound involves attaching the difluorophenyl group to the piperidin-2-one ring and introducing the propanoyl group at the 3-position. General synthetic strategies include:

  • N-Arylation of piperidin-2-one : Coupling of the piperidin-2-one nitrogen with a 3,5-difluorophenyl halide or boronic acid derivative via Buchwald-Hartwig or Suzuki cross-coupling.
  • Acylation at the 3-position : Introduction of the propanoyl group by selective ketone formation or acylation of the piperidinone ring.

Multi-Step Organic Synthesis Approach

According to Vulcanchem and related literature, the typical synthesis involves:

  • Use of solvents such as dichloromethane or dimethylformamide (DMF) to dissolve reactants.
  • Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
  • Temperature control to optimize reaction rates and selectivity.
  • Catalysts (e.g., palladium complexes) to facilitate cross-coupling reactions.

Example Synthetic Route (Generalized)

Step Reaction Reagents/Conditions Outcome
1 Preparation of 3,5-difluorophenylboronic acid or halide From 3,5-difluorophenol or 3,5-difluorobromobenzene Intermediate for coupling
2 N-Arylation of piperidin-2-one Pd catalyst, base, solvent, inert atmosphere Formation of N-(3,5-difluorophenyl)piperidin-2-one
3 Acylation at 3-position Propanoyl chloride or equivalent, base Introduction of 3-propanoyl group
4 Purification Chromatography or recrystallization Pure this compound

Analytical Data and Yield Optimization

  • The yields for intermediate steps such as formation of 3,5-difluorophenylboronic acid typically range from 70% to 80%.
  • Final yields depend on catalyst efficiency, purity of intermediates, and reaction optimization.
  • Use of inert atmosphere and low temperature during lithiation or cross-coupling minimizes side reactions.
  • Purification techniques such as recrystallization or chromatography ensure high purity (>99%) of final product.

Summary Table of Preparation Methods

Preparation Aspect Details References
3,5-Difluorophenol synthesis Lithiation of 3,5-difluorobromobenzene with n-BuLi, boric acid reaction, oxidation with iodine catalyst; or direct fluorine removal from 1,3,5-trifluorobenzene with acetohydroxamic acid and alkali
Piperidin-2-one functionalization N-Arylation via Pd-catalyzed cross-coupling; acylation with propanoyl chloride
Reaction conditions Inert atmosphere (N2), low temperature (-60 to -80 °C for lithiation), solvents THF, DMF, DMSO
Yields 3,5-difluorophenol: 71–81%; boronic acid intermediate: ~78.5%; final compound yields variable depending on optimization

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP . This suggests that the compound may exert its effects through the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Functional Groups Biological Activity (if reported)
This compound Piperidin-2-one 1: 3,5-Difluorophenyl; 3: Propanoyl Lactam, Ketone Not explicitly reported
(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone) Chalcone (1,3-diarylpropenone) 1: 3,5-Difluorophenyl; 3: 2,4-Dimethoxyphenyl α,β-Unsaturated ketone Antitumor, antimicrobial, antioxidant
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one Propanone 1: 3,5-Difluorophenyl; 3: 1,3-Dioxolane Ketone, Acetal No activity data
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide Propanamide Amide-linked isoindole-1,3-dione and 3,5-dimethylphenyl Amide, Phthalimide Not reported

Key Observations :

Core Structure Differences: The piperidin-2-one core (target compound) contrasts with the chalcone’s linear α,β-unsaturated ketone system and the propanone/acetal structure in . The lactam ring in the target compound may enhance metabolic stability compared to chalcones, which are prone to Michael addition reactions due to their α,β-unsaturated system. The isoindole-1,3-dione moiety in introduces a rigid aromatic system, whereas the piperidin-2-one provides a semi-rigid, hydrogen-bond-capable scaffold.

Substituent Effects: The 3,5-difluorophenyl group is common in the target compound and the chalcone analog (). Fluorination typically enhances lipophilicity and bioavailability while reducing oxidative metabolism . The propanoyl group in the target compound differs from the 2,4-dimethoxyphenyl group in the chalcone (), which contributes to π-π stacking and hydrogen-bonding interactions critical for biological activity.

Synthetic Routes: Chalcone derivatives (e.g., ) are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes .

Physicochemical Properties

Table 2: Predicted/Experimental Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₁₄H₁₅F₂NO₂ 283.28 Not reported Not reported
Chalcone () C₁₇H₁₄F₂O₃ 316.29 Not reported Not reported
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one () C₁₂H₁₂F₂O₃ 242.22 1.256 (predicted) 327.5 (predicted)

Key Observations :

  • The chalcone () and the target compound have comparable molar masses, but the chalcone’s α,β-unsaturated system may lower its thermal stability compared to the saturated piperidin-2-one.
  • The acetal-containing compound () has a lower molar mass and predicted density, reflecting reduced steric bulk compared to the target compound.

Biological Activity

1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and pharmacological properties, supported by relevant data tables and case studies.

The compound features a piperidine ring linked to a propanoyl group and a difluorophenyl substituent. Its molecular formula is C14_{14}H14_{14}F2_2N\O, with a molecular weight of approximately 267.27 g/mol. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring enhances its chemical reactivity and biological interactions, making it a candidate for further research in drug development.

Anticancer Potential

Preliminary studies indicate that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, compounds similar to this have demonstrated high activity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase-3 in HL-60 cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
This compoundVarious (preliminary)Induces apoptosis via caspase activation
3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-oneColon cancerDNA fragmentation
3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl) -5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamideLeukemiaActivates caspase-3

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . Its structural features suggest potential interactions with various biological targets that could lead to therapeutic effects. The specific arrangement of fluorine substituents is believed to enhance its binding affinity and selectivity towards certain enzymes.

Pharmacokinetics and Drug-Likeness

In silico assessments have been conducted to evaluate the drug-likeness of this compound. Parameters such as Lipinski's rule of five suggest that the compound possesses favorable pharmacokinetic properties, including good gastrointestinal absorption and the ability to cross the blood-brain barrier. These characteristics are essential for its potential therapeutic applications .

Table 2: Pharmacokinetic Properties

PropertyValue
Molecular Weight267.27 g/mol
Lipophilicity (Log P)Suitable for absorption
Blood-Brain Barrier PenetrationYes
ADME ProfileFavorable

Case Studies

Several case studies have explored the biological effects of similar compounds with piperidine structures. For example, one study highlighted the efficacy of piperidine derivatives in treating various cancers through targeted mechanisms involving apoptosis and cell cycle arrest . These findings support the hypothesis that this compound may exhibit comparable therapeutic benefits.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluorophenyl)-3-propanoylpiperidin-2-one, and how can intermediates be optimized for yield?

Methodological Answer:

  • Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 3,5-difluorophenyl groups onto a piperidin-2-one backbone, followed by propanoylation. For example, analogous compounds like (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one employ Friedel-Crafts acylation or Suzuki coupling for aryl group introduction .
  • Optimize intermediates by screening reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., Pd-based catalysts for cross-coupling). Purity can be enhanced via column chromatography or recrystallization, as seen in crystallography studies of related piperidinone derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms regioselectivity. Fluorine NMR is particularly useful for tracking difluorophenyl groups .
  • X-ray crystallography resolves stereochemistry and bond angles, as demonstrated in (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one studies . For accurate results, grow single crystals in slow-evaporation setups using solvents like dichloromethane/hexane mixtures.

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC to monitor degradation products. Expose the compound to buffers (pH 1–13) at 25–60°C for 1–4 weeks. Compare with structurally similar compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, where electron-withdrawing groups (e.g., -CF₃) enhance stability under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the difluorophenyl group in biological activity?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., monofluoro, trifluoromethyl) and test against target receptors. For example, replace the 3,5-difluorophenyl moiety with 2,4-difluorophenyl or non-fluorinated aryl groups, as seen in analogs of 3-(2,4-dimethoxyphenyl)prop-2-en-1-one .
  • Use computational docking (e.g., AutoDock Vina) to compare binding affinities. Fluorine’s electronegativity often enhances hydrophobic interactions, as observed in fluorinated benzisoxazole derivatives .

Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

  • Employ in silico tools like ADMET Predictor™ or SwissADME to identify potential metabolic sites (e.g., piperidinone ring oxidation). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
  • Compare results with PubChem data for structurally related compounds, such as the spiroquinoxaline derivative 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one, which highlights metabolic stability of fluorinated aromatics .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across assays) be resolved?

Methodological Answer:

  • Replicate assays under standardized conditions (e.g., cell line consistency, ATP concentration in kinase assays).
  • Investigate off-target interactions via proteome-wide profiling (e.g., thermal shift assays). For example, fluorinated piperidinones in showed assay-dependent activity due to solvent effects on protein conformation.

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

Methodological Answer:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Mn-salen complexes) during key steps like propanoylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Reference crystallographic data from (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one to ensure stereochemical fidelity during ring closure .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic parameters for similar compounds?

Methodological Answer:

  • Cross-validate data using multiple software suites (e.g., SHELXL, Olex2). Check for thermal motion artifacts or disorder in the crystal lattice, as seen in Acta Crystallographica reports for 3-Phenyl-2-(piperidin-1-yl) derivatives .
  • Deposit raw diffraction data in repositories like the Cambridge Structural Database to enable independent verification.

Tables for Key Data

Property Technique Example from Evidence
Regioselectivity of Fluorine¹⁹F NMR(E)-1-(3,5-Difluorophenyl) derivatives
Stereochemical AssignmentX-ray CrystallographyPiperidin-4-one derivatives
Metabolic StabilityIn silico PredictionPubChem spiroquinoxaline data

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